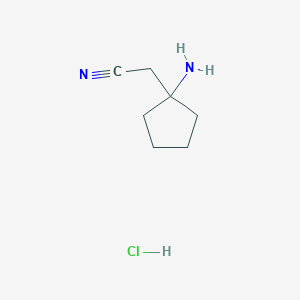
2-(1-Aminocyclopentyl)acetonitrile hydrochloride
Overview
Description
“2-(1-Aminocyclopentyl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1363405-41-7 and a linear formula of C7H13ClN2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “2-(1-Aminocyclopentyl)acetonitrile hydrochloride” can be represented by the InChI code: 1S/C7H12N2.ClH/c8-6-5-7(9)3-1-2-4-7;/h1-5,9H2;1H . This indicates that the compound consists of a cyclopentyl ring with an amino group and an acetonitrile group attached to it, along with a hydrochloride ion.Physical And Chemical Properties Analysis
“2-(1-Aminocyclopentyl)acetonitrile hydrochloride” is a solid compound with a molecular weight of 160.65 . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Catalysis and Chemical Reactions
2-(1-Aminocyclopentyl)acetonitrile hydrochloride plays a role in chemical reactions as a catalyst or a reactant. For instance, it is involved in aminohalogenation processes using FeCl3 as a Lewis acid catalyst in acetonitrile, enabling efficient and selective chemical transformations (Li, Shi, Timmons, & Li, 2006). Such reactions are crucial for synthesizing various organic compounds.
Synthesis of Complex Molecules
This compound is utilized in the synthesis of complex molecules, including various derivatives and complexes. For example, it is involved in the synthesis of copper(II) amidine complexes, which have potential applications in cytotoxicity, DNA binding, and cleavage studies (Bera et al., 2019). Such studies contribute to our understanding of molecular interactions and can have implications in medicinal chemistry.
Environmental Analysis
2-(1-Aminocyclopentyl)acetonitrile hydrochloride is also significant in environmental analysis. For instance, its derivatives are used in developing methods for determining specific compounds in environmental samples, like water. This includes the determination of dissolved sewage components in water samples, highlighting its utility in environmental monitoring and analysis (Dawit, Williams, & Fitzsimons, 2001).
Electrochemical Applications
In electrochemical studies, this compound facilitates important reactions. For example, the acetonitrile anion, derived from it, is used in electrochemically initiated hydrocyanomethylation of N-heteroaryl-substituted azomethines, contributing to advancements in electrochemical synthesis techniques (Windeck, Hess, Steckhan, & Reck, 2006).
Analytical Chemistry
It finds use in analytical chemistry, particularly in the development and validation of analytical methodologies. For example, it is involved in the high-performance liquid chromatography ultraviolet detection method for the quantitative determination of various compounds, highlighting its role in enhancing analytical precision and accuracy (Onofre et al., 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(1-aminocyclopentyl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-6-5-7(9)3-1-2-4-7;/h1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFUDHWXNCVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363405-41-7 | |
| Record name | Cyclopentaneacetonitrile, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363405-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)



![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)
![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)

![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)



![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)
